![molecular formula C20H21F3N2O B2514898 5-(3-Methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline CAS No. 860785-75-7](/img/structure/B2514898.png)

5-(3-Methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

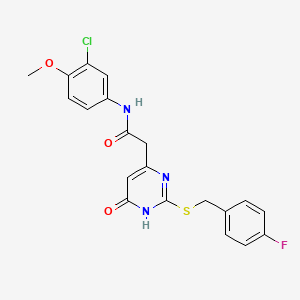

Synthesis Analysis

The synthesis of pyrrolo[1,2-a]quinoxaline derivatives can be achieved through various methods. For instance, Lewis acid-catalyzed reactions of 1-(2-isocyanophenyl)pyrrole have been shown to yield pyrrolo[1,2-a]quinoxaline almost quantitatively, and the presence of aldehydes or ketones can lead to hydroxyalkyl derivatives . Additionally, the synthesis of related quinoxaline C-nucleosides has been reported through the condensation of 1,2-diaminobenzenes with ribofuranosyl derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrrolo[1,2-a]quinoxaline derivatives is characterized by a fused ring system that can influence the compound's electronic and steric properties. The presence of a trifluoromethyl group, as in the compound of interest, can significantly affect the molecule's reactivity due to its strong electron-withdrawing nature .

Chemical Reactions Analysis

Pyrrolo[1,2-a]quinoxaline derivatives can undergo various chemical reactions. For example, they can serve as hydrogen sources in biomimetic asymmetric hydrogenation, providing chiral amines with high enantiomeric excess . They can also be transformed into diversified derivatives via rhodium-catalyzed carbenoid insertion reactions . These reactions highlight the versatility and reactivity of the pyrrolo[1,2-a]quinoxaline scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[1,2-a]quinoxaline derivatives are influenced by their molecular structure. The introduction of substituents such as the methoxybenzyl and trifluoromethyl groups can alter properties like solubility, boiling and melting points, and stability. The presence of a trifluoromethyl group can increase the lipophilicity of the compound, which may affect its biological activity . Additionally, the fused ring system can confer rigidity to the molecule, potentially impacting its binding to biological targets .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Properties

Pyrrolo[1,2-a]quinoxalines, similar to the compound , have been the subject of extensive research due to their interesting chemical properties and potential as precursors to more complex molecules. The synthesis of pyrrolo[1,2-a]quinoxalines often involves intricate organic reactions, highlighting their utility in developing new synthetic methodologies. For example, Liu et al. (2018) demonstrated a metal-free hydrogenation of pyrrolo[1,2-a]quinoxalines, achieving high yields and selectivity, which is significant for synthetic organic chemistry and the development of environmentally friendly chemical processes (Liu et al., 2018).

Material Science

In material science, the structural features of pyrrolo[1,2-a]quinoxalines, such as electronic configuration and photophysical properties, make them candidates for use in electronic and optoelectronic devices. Rajalakshmi and Palanisami (2020) explored Y-shaped tri-fluoromethyl substituted quinoxalines for their optical properties and potential applications in organic electronics, indicating the relevance of structurally related compounds in developing new materials with unique electronic properties (Rajalakshmi & Palanisami, 2020).

Medicinal Chemistry

Pyrrolo[1,2-a]quinoxaline derivatives have also been investigated for their biological activities, including anticancer and antimicrobial properties. Carullo et al. (2021) synthesized a series of pyrrolo[1,2-a]quinoxalines with antiproliferative activity against GPER-expressing breast cancer cells, showcasing the potential of such compounds in medicinal chemistry and drug development (Carullo et al., 2021). Additionally, Abbas et al. (2017) designed and synthesized quinoxaline derivatives as potential anticancer and antimicrobial agents, further emphasizing the significance of quinoxaline compounds in therapeutic applications (Abbas, Al-Marhabi, & Ammar, 2017).

Wirkmechanismus

Mode of Action

Quinoxalines and their derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present .

Biochemical Pathways

Quinoxalines are known to be involved in a wide range of biochemical processes .

Pharmacokinetics

The trifluoromethoxy group present in the compound is known to influence the pharmacokinetic properties of pharmaceuticals .

Result of Action

Quinoxalines are known to have diverse biological activities, suggesting they could have multiple effects at the molecular and cellular level .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[(3-methoxyphenyl)methyl]-7-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O/c1-26-17-6-2-4-14(10-17)12-24-13-16-5-3-9-25(16)18-8-7-15(11-19(18)24)20(21,22)23/h2,4,6-8,10-11,16H,3,5,9,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLPJUODIPZBMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2CC3CCCN3C4=C2C=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2514816.png)

![2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2514817.png)

![methyl 4-(((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2514818.png)

![N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide](/img/structure/B2514819.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2514826.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide](/img/structure/B2514828.png)

![6-Methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2514830.png)

![Potassium bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2514831.png)

![Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate](/img/structure/B2514832.png)

![N-(3-chloro-4-methylphenyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2514833.png)

![N-[Cyano(cyclohexyl)methyl]-2-methoxypropanamide](/img/structure/B2514834.png)